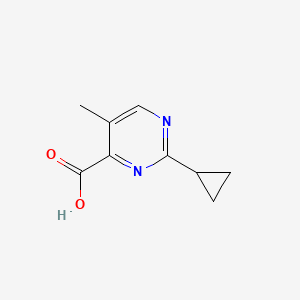
2-((4-(Butylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Butylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
科学的研究の応用
Synthesis Approaches
The scientific research applications of compounds related to 2-((4-(Butylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone often involve various synthetic methodologies to derive new chemical entities with potential biological activities. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different reagents like methyl iodide and α-chloroethylacetate in methanol has led to the alkylation on the sulfur atom, producing 2-alkyl thio derivatives. Such synthetic routes enable the creation of a wide array of derivatives for biological evaluations (Saleh et al., 2004).
Antimicrobial Properties
Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives as antimicrobial agents. For example, the synthesis of thiazolidinone derivatives from key intermediates and their subsequent evaluation against various bacterial and fungal strains have highlighted the antimicrobial potential of these compounds (Patel et al., 2012). Another study synthesized novel phenylthiazolylQuinqzolin-4(3h)-One derivatives, showing promising results in antibacterial evaluation, suggesting the relevance of such compounds in combating microbial infections (Badwaik et al., 2009).
Anticancer and Antitumor Agents
Research has also extended into the anticancer domain, with studies designing and evaluating novel compounds for their potential as anticancer agents. For instance, the synthesis of tetrazolo[1,5-c]quinazoline-5-thione S-derivatives and their evaluation against various cancer cell lines have provided insights into the structural requirements for antitumor activity, opening avenues for further development of potent anticancer agents (Antypenko et al., 2012).
特性
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5OS/c1-2-3-13-25-23-20-11-7-8-12-21(20)26-24(27-23)31-18-22(30)29-16-14-28(15-17-29)19-9-5-4-6-10-19/h4-12H,2-3,13-18H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXWECNVLUVLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)
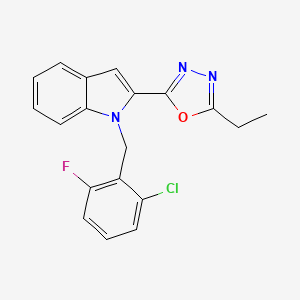
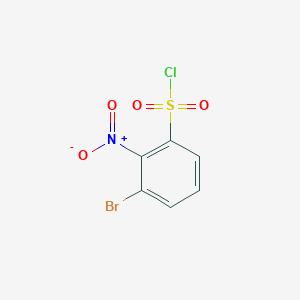
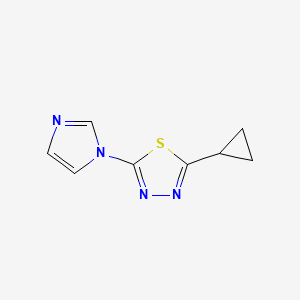
![3-(5-chlorothiophen-2-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2453698.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)
![2-hydroxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2453700.png)
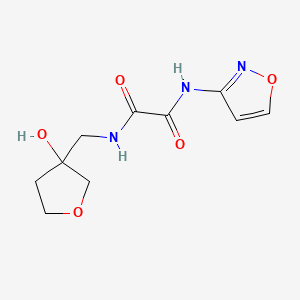

![N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453703.png)
